N-(3-fluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC16407678
Molecular Formula: C13H17ClFN3
Molecular Weight: 269.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H17ClFN3 |
---|---|
Molecular Weight | 269.74 g/mol |
IUPAC Name | N-[(3-fluorophenyl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride |
Standard InChI | InChI=1S/C13H16FN3.ClH/c1-10(2)17-13(6-7-16-17)15-9-11-4-3-5-12(14)8-11;/h3-8,10,15H,9H2,1-2H3;1H |
Standard InChI Key | MDYZDWMICAYKFK-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1C(=CC=N1)NCC2=CC(=CC=C2)F.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
N-(3-Fluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine features a pyrazole ring (C₃H₃N₂) substituted at the 1-position with an isopropyl group (-CH(CH₃)₂) and at the 5-position with a 3-fluorobenzylamine moiety (-CH₂C₆H₄F). The fluorine atom at the meta position of the benzyl ring introduces steric and electronic modifications that influence molecular interactions.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₆FN₃ |
Molecular Weight | 233.28 g/mol |
IUPAC Name | N-[(3-fluorophenyl)methyl]-2-propan-2-ylpyrazol-3-amine |
SMILES | CC(C)N1C(=CC=N1)NCC2=CC(=CC=C2)F |
InChIKey | COEDIWFWYOPUAR-UHFFFAOYSA-N |
The compound’s planar pyrazole ring facilitates π-π stacking interactions, while the isopropyl group contributes to steric bulk, affecting solubility and diffusion kinetics.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyrazole protons (δ 6.2–7.8 ppm) and the fluorobenzyl aromatic protons (δ 7.1–7.4 ppm). Mass spectrometry confirms the molecular ion peak at m/z 233.28, consistent with the molecular formula.
Synthesis and Manufacturing Processes
Laboratory-Scale Synthesis
The synthesis involves three sequential steps:
-
Pyrazole Ring Formation: Condensation of hydrazine hydrate with a 1,3-diketone (e.g., acetylacetone) under acidic conditions yields the pyrazole core.
-
Fluorobenzyl Substitution: The pyrazole intermediate reacts with 3-fluorobenzyl chloride in the presence of potassium carbonate, facilitating nucleophilic aromatic substitution.
-
Isopropyl Functionalization: Alkylation with isopropyl bromide introduces the terminal isopropyl group, completing the synthesis.
Table 2: Synthetic Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Pyrazole formation | Hydrazine hydrate, HCl, reflux | 75–80 |
Fluorobenzyl addition | K₂CO₃, DMF, 80°C | 65–70 |
Isopropyl alkylation | Isopropyl bromide, NaH, THF | 60–65 |
Industrial Production
Industrial protocols employ continuous-flow reactors to enhance reaction efficiency and reduce byproducts. Purification via column chromatography or recrystallization ensures >98% purity, critical for pharmaceutical applications.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) but limited solubility in water (<0.1 mg/mL at 25°C). Stability studies indicate degradation <5% under ambient conditions over six months, although prolonged exposure to UV light induces photolytic cleavage of the C-F bond.
Thermal Properties
Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, with thermal decomposition commencing at 290°C. These properties inform storage and handling protocols.
Chemical Reactivity and Stability
Electrophilic Substitution
The fluorobenzyl group undergoes electrophilic substitution at the ortho and para positions, enabling halogenation or nitration for further functionalization.
Oxidation and Reduction
-
Oxidation: Treatment with potassium permanganate in acidic media oxidizes the pyrazole ring’s methylene group to a ketone.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond in the pyrazole ring, yielding a dihydropyrazole derivative.
Biological Activities and Mechanisms
Anti-Inflammatory Activity
In vitro studies demonstrate cyclooxygenase-2 (COX-2) inhibition with an IC₅₀ of 12.3 µM, comparable to celecoxib. The fluorobenzyl group enhances hydrophobic interactions with the COX-2 active site, while the pyrazole nitrogen coordinates with arginine residues.
Table 3: Biological Activity Profile
Activity | Model System | Key Finding |
---|---|---|
Anti-inflammatory | RAW 264.7 macrophages | 40% inhibition of TNF-α at 25 µM |
Antimicrobial | S. aureus | MIC = 32 µg/mL |
Antimicrobial Effects
Against Staphylococcus aureus, the compound shows a minimum inhibitory concentration (MIC) of 32 µg/mL, likely through disruption of cell membrane integrity. Gram-negative bacteria exhibit higher resistance (MIC >64 µg/mL), suggesting limited outer membrane permeability.
Comparison with Structural Analogs
Table 4: Substituent Effects on Bioactivity
Analog (R = substituent) | COX-2 IC₅₀ (µM) | S. aureus MIC (µg/mL) |
---|---|---|
R = -Cl (3-chloro) | 14.7 | 28 |
R = -CH₃ (3-methyl) | 18.9 | 45 |
R = -F (3-fluoro) | 12.3 | 32 |
Fluorination improves COX-2 inhibition by 18% compared to chlorination, attributed to enhanced electronegativity and van der Waals interactions.
Future Research Directions
-
Pharmacokinetic Optimization: Prodrug strategies to enhance oral bioavailability.
-
Targeted Delivery: Nanoparticle encapsulation for site-specific anti-inflammatory action.
-
Ecotoxicity Studies: Assessing environmental persistence and biodegradation pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume